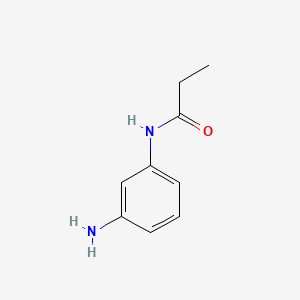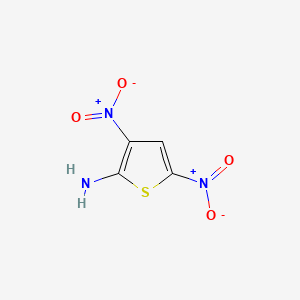
2-Amino-3,5-dinitrothiophene
Übersicht
Beschreibung
2-Amino-3,5-dinitrothiophene is an organic compound with the molecular formula C4H3N3O4S. It is a derivative of thiophene, characterized by the presence of amino and nitro groups at the 2, 3, and 5 positions on the thiophene ring. This compound is known for its applications in the synthesis of dyes and pigments due to its chromophoric properties .
Wirkmechanismus
Target of Action
It is known that the compound is used in the preparation of high-dye-uptake-rate disperse dye compounds for hydrophobic fiber and fabric dyeing . This suggests that the compound may interact with specific dye receptors or binding sites in these materials.
Mode of Action
It is suggested that the compound’s biological activity might involve nucleophilic attack by intracellular thiols at the 2-position of the heterocyclic ring . This could lead to displacement of halogen, but other active derivatives, such as 2,4-dinitrothiophene and 5-nitrothiophene-2-carbaldehyde, which have no displaceable halogen or leaving group, are thought to act by forming Meisenheimer complexes .
Result of Action
Its use in dyeing processes suggests it may have a significant impact on the color intensity of fibers and fabrics .
Biochemische Analyse
Biochemical Properties
2-Amino-3,5-dinitrothiophene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo nucleophilic attack by intracellular thiols, leading to the formation of heterocycles . This interaction is crucial for its function in biochemical pathways, where it can act as a substrate or inhibitor, influencing the activity of specific enzymes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that nitrothiophenes, including this compound, exhibit biological activity against microorganisms such as E. coli, M. luteus, and A. niger . This activity is attributed to its ability to interfere with cellular processes, leading to growth inhibition.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form Meisenheimer complexes, which are intermediates in nucleophilic aromatic substitution reactions . Additionally, it can act as a dyebath additive in cellulose acetate fiber production, enhancing color intensity by interacting with the fibers . These interactions highlight its role in modifying molecular structures and influencing biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. While specific studies on its temporal effects are limited, it is known that the compound’s stability can affect its efficacy and toxicity in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage effects is crucial for determining its safe and effective use in biochemical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with intracellular thiols can lead to the formation of heterocycles, which are important intermediates in metabolic reactions . These interactions highlight its role in modulating metabolic pathways and influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. It can be transported by specific transporters or binding proteins, affecting its localization and accumulation . Understanding its transport mechanisms is crucial for determining its bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Amino-3,5-dinitrothiophene can be synthesized through the nitration of 2-aminothiophene. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration at the 3 and 5 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is usually isolated by crystallization and purified through recrystallization techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base.
Major Products:
Oxidation: Oxidized thiophene derivatives.
Reduction: 2,3,5-triaminothiophene.
Substitution: Various acylated or alkylated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3,5-dinitrothiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of high-dye-uptake-rate disperse dyes for hydrophobic fiber and fabric dyeing
Vergleich Mit ähnlichen Verbindungen
2-Amino-3,5-dinitrobenzene: Similar structure but with a benzene ring instead of thiophene.
2-Amino-3,5-dinitropyridine: Similar structure but with a pyridine ring instead of thiophene.
Uniqueness: 2-Amino-3,5-dinitrothiophene is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to benzene or pyridine derivatives. This uniqueness makes it valuable in the synthesis of dyes and pigments with specific chromophoric properties .
Eigenschaften
IUPAC Name |
3,5-dinitrothiophen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4S/c5-4-2(6(8)9)1-3(12-4)7(10)11/h1H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRZHFOFVWAKGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062128 | |
| Record name | 2-Thiophenamine, 3,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2045-70-7 | |
| Record name | 3,5-Dinitro-2-thiophenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2045-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenamine, 3,5-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002045707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiophenamine, 3,5-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Thiophenamine, 3,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dinitrothiophen-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Amino-3,5-dinitrothiophene a suitable building block for dyes?
A: this compound serves as a diazo component in the synthesis of azo dyes. [, , , , ] The presence of the amino group allows for easy diazotization, a crucial step in azo dye formation. The two nitro groups and the thiophene ring contribute to the molecule's electron-withdrawing nature, influencing the dye's color and other properties.
Q2: What colors can be achieved using this compound as a diazo component in azo dyes?
A: Research shows that this compound can contribute to a range of colors in the resulting azo dyes. When coupled with various aniline derivatives, it can yield dyes exhibiting shades of red, violet, and blue. [] Specifically, when used with N-β-acetoxyethylanilines, it can produce colors from red to deep blue hues. []
Q3: Are there any challenges in synthesizing this compound?
A: While 2-aminothiophene itself is known to be difficult to synthesize, researchers have developed an efficient route to obtain this compound in excellent yields. [] This new method overcomes previous synthetic challenges, facilitating its use in producing dyes and potentially other materials.
Q4: What applications, besides textiles, have been explored for dyes derived from this compound?
A: While the provided research primarily focuses on textile applications, studies have explored the use of these dyes for coloring chemically modified wood fir powder. [] This suggests potential applications in wood staining and potentially other cellulosic materials.
Q5: How does the structure of the coupling component affect the properties of dyes synthesized with this compound?
A: Research indicates that both the diazo and coupling components significantly impact the final dye's characteristics. [, ] For instance, variations in the substituents on the coupling component influence the color, ranging from red to deep blue hues. [] This highlights the possibility of tailoring dye properties by carefully selecting and modifying the coupling partner for this compound.
Q6: What are the implications of using this compound in terms of dye fastness?
A: Studies reveal that disperse dyes synthesized with this compound exhibit good wet-treatment fastness, rubbing fastness, and sublimation fastness. [] Notably, they demonstrate superior performance in these aspects compared to some commercial dyes. This finding underscores their potential for applications where color durability is crucial.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


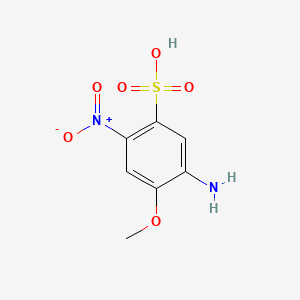

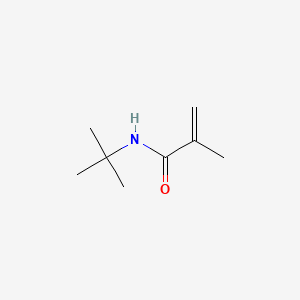






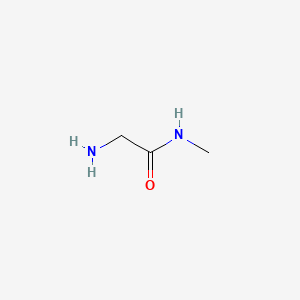
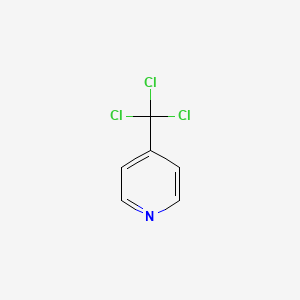

![2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B1266059.png)
